molecular formula C22H21BrN2S2 B2819793 4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343374-08-3

4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No. B2819793
M. Wt: 457.45
InChI Key: HZHDCPUEHCFGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, molecular formula, and structure of the compound.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antituberculosis Activity and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, which are closely related to the requested compound, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited significant antituberculosis activity without toxic effects against the mouse fibroblast cell line NIH 3T3, highlighting their potential as antituberculosis agents (Selvam Chitra et al., 2011).

Synthetic Methodologies for Heterocyclic Compounds

Research on the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors has been reported. These synthetic methodologies involve the formation of bromonium ylides as key intermediates, showcasing advanced strategies for constructing complex molecular frameworks (Jun He et al., 2016).

Development of Anticancer Agents

Substituted benzoquinazolinones, which include derivatives of the compound , have been synthesized and evaluated for their potential anticancer activity. Notably, some derivatives demonstrated significant anticancer effects, suggesting their usefulness in developing new therapeutic agents (M. Nowak et al., 2015).

Applications in Organic Synthesis

The compound and its derivatives have been explored in the context of organic synthesis, such as in the development of new synthetic methods for dihydroquinazolines and related heterocyclic compounds. These studies provide insights into efficient and versatile synthetic routes for the preparation of compounds with potential pharmaceutical applications (H. Kefayati et al., 2012).

Exploration of Antimicrobial Properties

The synthesis and characterization of novel sulfur-containing 1,2,4-triazole derivatives, including structures related to the compound of interest, have been performed with an emphasis on their antimicrobial activity. These studies highlight the potential of such compounds in addressing the challenge of microbial resistance and the development of new antimicrobials (D. V. N. Rao et al., 2014).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or related compounds that could be synthesized.


properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2S2/c1-15-6-8-16(9-7-15)14-26-22-24-20-5-3-2-4-19(20)21(25-22)27-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHDCPUEHCFGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.